1,1-Diethoxy-3-methylbutane

描述

Acid-Catalyzed Acetalization of 3-Methylbutanal (B7770604) (Isovaleraldehyde) with Ethanol (B145695)

The mechanism for the acid-catalyzed formation of 1,1-Diethoxy-3-methylbutane proceeds through several distinct, reversible steps. libretexts.org

The reaction is initiated by the protonation of the carbonyl oxygen atom of 3-Methylbutanal by the acid catalyst (H-A). schoolwires.net This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The resulting protonated aldehyde is resonance-stabilized, with the positive charge delocalized between the oxygen and carbon atoms. schoolwires.net

Following protonation, a molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. schoolwires.net This nucleophilic addition results in the formation of a tetrahedral intermediate. A subsequent deprotonation step, often involving another molecule of the alcohol or the conjugate base of the catalyst, yields a hemiacetal. libretexts.org Hemiacetals are compounds that have both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. libretexts.org

The newly formed hemiacetal then undergoes further reaction in the acidic medium. libretexts.org The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org The loss of a water molecule from this intermediate generates a resonance-stabilized carbocation known as an oxonium ion. libretexts.org A second molecule of ethanol then acts as a nucleophile, attacking this oxonium ion. libretexts.org The final step is the deprotonation of this newly added ethoxy group, which regenerates the acid catalyst and yields the final product, this compound. libretexts.org

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial for the efficiency of the acetalization reaction. For the synthesis of this compound, homogeneous acid catalysts are commonly employed. ymerdigital.com

Strong protic acids that are soluble in the reaction medium are effective for this transformation. Sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (p-TsOH) are frequently used homogeneous catalysts for the acetalization of aldehydes. google.com These catalysts efficiently protonate the carbonyl group, initiating the reaction cascade. The reaction is typically carried out using an excess of ethanol, which serves as both a reactant and the solvent. Mild heating or refluxing at the boiling point of ethanol (78 °C) is often used to increase the reaction rate and assist in the removal of water to shift the equilibrium towards the product.

Table 1: Reaction Parameters for Acid-Catalyzed Synthesis of this compound

| Parameter | Condition | Rationale |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Strong acid catalysts effectively protonate the aldehyde oxygen, increasing its electrophilicity. |

| Reactants | 3-Methylbutanal, Ethanol | Ethanol acts as both the nucleophile and the solvent. |

| Molar Ratio | Typically 1:2 (Aldehyde:Ethanol) or with excess ethanol | A stoichiometric excess of ethanol helps to drive the reaction equilibrium towards the product side. |

| Temperature | Room temperature (20–25°C) to reflux (78°C) | Higher temperatures can increase the reaction rate and aid in water removal, though room temperature may be used to minimize side reactions. |

| Water Removal | Azeotropic distillation or use of molecular sieves | The reaction is reversible; removing the water byproduct shifts the equilibrium to favor acetal (B89532) formation. |

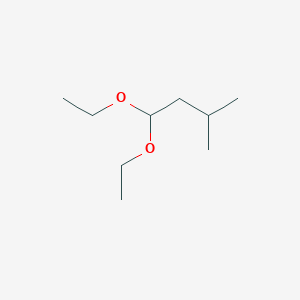

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-diethoxy-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-5-10-9(11-6-2)7-8(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGBOLJFAMEBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063208 | |

| Record name | Butane, 1,1-diethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fruity, fatty aroma | |

| Record name | Isovaleraldehyde diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Isovaleraldehyde diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.825-0.832 | |

| Record name | Isovaleraldehyde diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3842-03-3 | |

| Record name | 1,1-Diethoxy-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3842-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleraldehyde diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003842033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1-diethoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1-diethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxy-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERALDEHYDE DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD2G66V598 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1 Diethoxy 3 Methylbutane

Acid-Catalyzed Acetalization of 3-Methylbutanal (B7770604) (Isovaleraldehyde) with Ethanol (B145695)

Catalytic Systems in 1,1-Diethoxy-3-methylbutane Synthesis

Heterogeneous Acid Catalysts (e.g., Sulfonated Resins)

The synthesis of this compound is primarily achieved through the acid-catalyzed acetalization of 3-methylbutanal (isovaleraldehyde) with ethanol. While traditional homogeneous catalysts like sulfuric acid are effective, the use of heterogeneous acid catalysts, particularly sulfonated resins such as Amberlyst, has gained traction due to their numerous advantages. mdpi.comresearchgate.net These solid acid catalysts are noted for their high catalytic activity, selectivity, and the ease with which they can be separated from the reaction mixture, allowing for potential reuse and a more environmentally friendly process. mdpi.comsci-hub.box

Ion-exchange resins are considered one of the most suitable types of catalysts for acetalization reactions. mdpi.com For instance, studies on similar acetal (B89532) syntheses have demonstrated that sulfonic resins can lead to high conversion rates, often reaching equilibrium quickly. sci-hub.box The performance of these resins is linked to their acidic properties and physical characteristics. sci-hub.box Research on the synthesis of 1,1-diethoxybutane (B1585066) highlights the use of Amberlyst-47 not only as a catalyst but also as an adsorbent for water, a byproduct of the reaction. mdpi.com This dual function is crucial for driving the reaction equilibrium towards the product side.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the production of this compound, careful optimization of several reaction parameters is essential.

Temperature and Reaction Time

Temperature plays a critical role in the acetalization process. Mild heating, often to the reflux temperature of ethanol (around 78°C), is typically employed to accelerate the reaction. However, excessively high temperatures can negatively impact the equilibrium conversion. researchgate.net The reaction time is also a key variable, with typical durations ranging from 3 to 6 hours to achieve high yields. For laboratory-scale synthesis, refluxing for 4-6 hours is common to maximize the yield. Industrial processes often operate within a temperature range of 70-85°C.

Water Removal Techniques (e.g., Azeotropic Distillation, Molecular Sieves)

The acetalization reaction is reversible, and the removal of water is crucial to shift the equilibrium towards the formation of this compound. Common laboratory and industrial techniques for water removal include azeotropic distillation, often using a Dean-Stark apparatus, and the use of molecular sieves. Molecular sieves are effective in adsorbing water, thereby driving the reaction to completion and improving yields to as high as 85%. In industrial settings, azeotropic distillation or pervaporation are common methods for continuous water removal.

Solvent Effects and Entrainer Solvents

In many synthetic setups for this compound, excess ethanol serves as both a reactant and a solvent. The molar ratio of ethanol to 3-methylbutanal is a significant factor, with ratios of 2:1 to 5:1 being typical in industrial applications to ensure complete conversion of the aldehyde. To facilitate water removal during azeotropic distillation, entrainer solvents such as hexane (B92381) or pentane (B18724) may be used. These solvents form a low-boiling azeotrope with water, allowing for its efficient removal from the reaction mixture.

Advanced Synthetic Approaches and Process Intensification

To improve the efficiency and sustainability of this compound synthesis, advanced methods that integrate reaction and separation have been developed.

Catalytic Reactive Distillation for Integrated Reaction and Separation

Catalytic reactive distillation (CRD) represents a significant process intensification strategy for acetal synthesis. researchgate.net This technique combines the chemical reaction and the separation of products and byproducts into a single unit. srce.hr In the context of this compound production, a reactive distillation column is packed with a heterogeneous acid catalyst, such as a sulfonated resin. As the reaction between 3-methylbutanal and ethanol occurs in the catalytic section, the water produced is continuously removed by distillation. This constant removal of a product shifts the reaction equilibrium, leading to higher conversion rates and product purity compared to traditional batch processes.

Research on the production of similar acetals like 1,1-diethoxybutane has shown that CRD can overcome thermodynamic limitations, achieving higher conversions than conventional reaction systems. ehu.eus The use of structured packings like Katapak-S, which can be filled with a catalyst, is common in reactive distillation columns. srce.hrresearchgate.net Simulation studies and pilot plant data for acetal production indicate that CRD leads to increased selectivity, higher yields, improved throughput, and reduced energy consumption.

Below is a table summarizing the parameters from selected studies on acetal synthesis, illustrating the conditions and resulting yields.

| Study / Source | Catalyst | Temperature (°C) | Reaction Time (h) | Water Removal Method | Yield (%) |

| Agirre et al. (2011) | Sulfonated resin | 70-85 | Continuous | Reactive distillation | >90 |

| EvitaChem (2025) | H₂SO₄ / p-TsOH | 78 | 4 | Dean-Stark / Molecular sieves | 85-90 |

Continuous Operation Modes for Improved Throughput

The industrial production of this compound, which is primarily synthesized through the acid-catalyzed acetalization of isovaleraldehyde (B47997) and ethanol, frequently utilizes continuous operation modes to enhance throughput and efficiency. Unlike batch processing, where reactants are loaded into a vessel and the reaction proceeds to completion before the product is harvested, a continuous process involves the uninterrupted feeding of raw materials and the constant removal of the product stream.

A key challenge in acetal synthesis is that the reaction is reversible. To drive the chemical equilibrium toward the formation of this compound, the water produced as a byproduct must be continuously removed. Continuous-flow systems, such as reactive distillation columns, are particularly effective for this purpose. In such a setup, the reaction and separation occur simultaneously in a single unit. As the reactants flow through a column containing an acidic catalyst, the more volatile product, this compound, moves up the column while water is separated.

Industrial processes for similar aldehyde conversions, such as the continuous preparation of n-valeraldehyde, employ sophisticated flow reaction devices. google.com These systems often feature distinct zones for reaction, separation, and catalyst activation to maintain high efficiency. google.com For instance, the reaction mixture can be passed through thin-film evaporation equipment to separate the aldehyde product from the less volatile catalyst solution, which is then reactivated and recycled back into the reactor. google.com This approach not only maximizes throughput but also protects and prolongs the life of the catalyst, which is crucial for economic viability. google.com

The adoption of continuous manufacturing offers several advantages over traditional batch methods, as detailed in the table below.

| Feature | Batch Process | Continuous Process |

| Throughput | Lower, limited by vessel size and downtime between batches. | Higher, due to uninterrupted and steady-state production. |

| Process Control | Subject to variations in temperature and concentration. | Offers precise and stable control over reaction parameters. |

| Byproduct Removal | Typically requires a separate step, like azeotropic distillation. | Can be integrated into the process, e.g., via reactive distillation or pervaporation. |

| Catalyst Handling | Catalyst is added per batch and requires separation post-reaction. | Often utilizes a fixed-bed catalyst or a recycled loop, simplifying recovery and reuse. |

| Yield & Selectivity | Generally lower due to less optimal and fluctuating conditions. | Often higher as conditions can be fine-tuned and maintained at a steady state. |

| Safety | Involves large volumes of reactants, potentially increasing risk. | Smaller quantities of materials are under reaction conditions at any given time, improving safety. |

Emerging Synthetic Routes and Green Chemistry Considerations for this compound Production

In response to the growing need for environmentally sustainable chemical manufacturing, research has focused on developing greener synthetic pathways for acetals like this compound. These emerging routes aim to replace traditional corrosive and hazardous catalysts, minimize waste, and reduce energy consumption.

Heterogeneous Solid Acid Catalysts A significant advancement in green acetal synthesis is the use of heterogeneous solid acid catalysts. Materials such as the mesoporous molecular sieve Al-SBA-15 have been shown to be effective catalysts for acetalization. researchgate.net A major benefit of these solid catalysts is their ease of separation from the reaction mixture through simple filtration, allowing them to be recovered and reused for multiple reaction cycles without a significant drop in activity. researchgate.netresearchgate.net This recyclability aligns with the principles of green chemistry by reducing catalyst waste. Furthermore, these reactions can often be conducted under solvent-free conditions, further minimizing the environmental impact. researchgate.net Other solid catalysts explored for acetalization include metal-organic frameworks (MOFs), such as Zr-containing UiO-66, which have demonstrated high catalytic activity and selectivity in the acetalization of other aldehydes. rsc.orgresearchgate.net

Ionic Liquids Ionic liquids (ILs) have emerged as promising green catalysts and reaction media for acetal synthesis. Specifically, Brønsted acidic ionic liquids with sulfonic acid groups (-SO3H) have been reported as highly efficient catalysts for acetalization. researchgate.net These ILs can facilitate high yields under mild, solvent-free conditions, sometimes even at room temperature. researchgate.net Key advantages of using ionic liquids include their negligible vapor pressure, thermal stability, and the ability to be recycled, which makes them an attractive alternative to volatile and corrosive mineral acids. researchgate.net

Novel Catalytic Systems Other novel approaches are also being investigated. For example, nickel(II) complexes have been successfully used to catalyze the oxygenation of certain ketones with isovaleraldehyde to form acetal carboxylic acids, showcasing an alternative reaction pathway. oup.com While the traditional synthesis of this compound relies on strong mineral acids like sulfuric acid (H₂SO₄), these emerging catalytic systems offer pathways that are more benign, efficient, and sustainable.

The table below summarizes some of the key features of these emerging green synthetic routes.

| Synthetic Approach | Catalyst Example | Key Green Chemistry Advantages | Typical Reaction Conditions |

| Heterogeneous Catalysis | Al-SBA-15 Mesoporous Sieve | Reusable catalyst, easy separation, potential for solvent-free reactions. researchgate.net | Mild to moderate temperatures. |

| Ionic Liquids | Multi-SO3H functionalized ILs | High catalytic efficiency, catalyst reusability, solvent-free. researchgate.net | Often performed at room temperature. researchgate.net |

| Metal-Organic Frameworks | Zr-containing UiO-66 | High yield and selectivity, catalyst is heterogeneous and reusable. rsc.org | Mild temperatures. |

Spectroscopic and Analytical Characterization of 1,1 Diethoxy 3 Methylbutane

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental technique for separating 1,1-Diethoxy-3-methylbutane from other volatile compounds. Gas chromatography (GC) is particularly well-suited for this purpose due to the compound's volatility. jmchemsci.comjmchemsci.com

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection power of mass spectrometry, making it a primary tool for the analysis of this compound. jmchemsci.comjmchemsci.com In a typical GC-MS analysis, the compound is separated from other components in a sample based on its boiling point and interaction with the stationary phase of a capillary column.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This process fragments the molecule into a predictable pattern of characteristic ions. The mass spectrum for this compound shows a base peak at a mass-to-charge ratio (m/z) of 103 and another significant fragment at m/z 87. nist.gov These fragments are crucial for its unambiguous identification.

The retention index (RI) is another critical parameter for identification in GC. It normalizes the retention time of a compound to those of adjacent n-alkanes, providing a more robust identification metric than retention time alone. The RI of this compound varies depending on the type of GC column used.

| Column Type | Stationary Phase Nature | Reported Retention Index (RI) |

|---|---|---|

| DB-WAX | Polar | 1058, 1061, 1065, 1068, 1073, 1074, 1079 |

| (Not Specified) | Non-polar | 930, 952, 954, 955, 958, 959, 960 |

Data sourced from NIST Gas Chromatography data. nist.gov

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

For analyzing volatile compounds like this compound in liquid or solid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique. unipa.itd-nb.info This solvent-free method involves exposing a coated fiber to the headspace (the gas phase above the sample) where volatile analytes have partitioned. d-nb.infomdpi.com The analytes adsorb to the fiber, which is then inserted into the GC injector for thermal desorption and analysis. mdpi.comiljs.org.ng

HS-SPME is particularly effective for complex matrices like wine, where it can extract and concentrate volatile compounds, enhancing detection sensitivity. nih.govmdpi.com The choice of fiber coating is critical for efficient extraction. iljs.org.ngnih.gov For broad-spectrum analysis of wine volatiles, including acetals, a tri-phase fiber such as Polydimethylsiloxane/Carboxen/Divinylbenzene (PDMS/CAR/DVB) is often selected as it can extract a wide range of compounds. mdpi.comnih.gov Optimization of parameters like extraction time, temperature, and salt concentration is crucial to maximize the recovery of the target analyte. nih.gov This technique has been successfully applied to identify and quantify numerous volatile compounds, including this compound, in various alcoholic beverages. nih.govresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS)

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. d-nb.inforesearchgate.net This technique employs two columns with different stationary phase selectivities connected by a modulator. researchgate.netmdpi.com The modulator traps fractions from the first column and reinjects them onto the second, faster column, resulting in a highly detailed two-dimensional chromatogram. researchgate.netmdpi.com

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), which provides high-speed data acquisition, GC×GC-TOFMS becomes an exceptionally powerful tool for analyzing highly complex volatile mixtures. mdpi.comsemanticscholar.org This method allows for the separation of co-eluting compounds that would overlap in a single-dimension separation, leading to more accurate identification and quantification. semanticscholar.org The structured nature of GC×GC chromatograms, where compounds are ordered based on their physicochemical properties in the 2D space, further aids in the identification of unknown substances. researchgate.net This advanced technique is ideal for the in-depth characterization of the volatile fraction of samples containing this compound, revealing a greater number of compounds than traditional GC-MS. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy identifies the different types of protons (hydrogen atoms) in the molecule based on their unique chemical environments. The spectrum for this compound would show distinct signals for the protons of the two ethyl groups, the methine proton on the acetal (B89532) carbon, the methylene (B1212753) protons adjacent to the acetal, and the protons of the isobutyl group.

¹³C NMR spectroscopy provides information on the different carbon atoms within the molecule. oregonstate.edu Each carbon atom in a unique chemical environment gives a distinct signal. docbrown.info For this compound, one would expect to see signals corresponding to the acetal carbon (CH(OR)₂), the carbons of the two ethoxy groups (-OCH₂CH₃), and the carbons of the 3-methylbutyl (isopentyl) group (-CH₂-CH(CH₃)₂). The chemical shift for acetal carbons typically appears in the range of 90-110 ppm. oregonstate.edu

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH(O-)₂ (Acetal Carbon) | 101.9 |

| -O-CH₂-CH₃ (Ethoxy Methylene) | 60.6 |

| -CH₂-CH(CH₃)₂ (Methylene) | 42.0 |

| -CH(CH₃)₂ (Methine) | 24.7 |

| -CH(CH₃)₂ (Methyl) | 22.7 |

| -O-CH₂-CH₃ (Ethoxy Methyl) | 15.5 |

Note: Data is based on computational predictions and typical chemical shift ranges for similar functional groups. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is characterized by specific absorption bands that confirm its structure as an acetal.

Key characteristic absorptions include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl (ethoxy and isobutyl) groups. vscht.cz

C-O Stretching: The most diagnostic peaks for an acetal are the strong C-O stretching bands. Acetal structures typically show multiple strong bands in the 1050-1150 cm⁻¹ region. researchgate.net For this compound, prominent bands are observed at approximately 1063 cm⁻¹ and 1127 cm⁻¹. researchgate.net

C-H Bending: Bands corresponding to C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups appear in the 1300-1470 cm⁻¹ region. vscht.czresearchgate.net

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (C-H) |

| 1467 | C-H Bend | -CH₂- and -CH₃ |

| 1344 | C-H Bend | -CH₃ |

| 1050-1150 (e.g., 1127, 1063) | C-O Stretch | Acetal (C-O-C-O-C) |

Data sourced from research on FT-IR spectra of related compounds. researchgate.net

Other Advanced Analytical Methodologies in this compound Research

Beyond the standard methods, other advanced techniques can be applied to the study of this compound. For instance, different ionization techniques in mass spectrometry, such as chemical ionization (CI), can be used to provide stronger molecular ion signals, which can be weak or absent in electron ionization (EI) spectra. shimadzu.com This helps in confirming the molecular weight of the compound. Furthermore, the coupling of GC to a flame ionization detector (FID) simultaneously with an MS detector allows for robust quantification via FID while confirming identity with MS. ttb.gov Such hyphenated and multi-detector approaches provide a more comprehensive analytical characterization of the compound in complex samples.

Reaction Chemistry and Chemical Transformations of 1,1 Diethoxy 3 Methylbutane

Hydrolysis Reactions and Equilibrium Considerations

The formation of 1,1-diethoxy-3-methylbutane from 3-methylbutanal (B7770604) and ethanol (B145695) is an acid-catalyzed equilibrium reaction. wikipedia.org The reverse reaction, hydrolysis, involves the cleavage of the acetal (B89532) back to its constituent aldehyde and alcohol in the presence of acid and water.

The reaction is reversible, and the position of the equilibrium can be manipulated based on the reaction conditions. To favor the formation of the acetal, water is typically removed from the reaction mixture, for instance, by azeotropic distillation. wikipedia.org Conversely, to drive the reaction toward hydrolysis, an excess of water is used. This principle is fundamental to the use of acetals as protecting groups in organic synthesis. The acid catalyst protonates one of the ethoxy groups, making it a good leaving group (ethanol). The resulting oxonium ion is then attacked by water, leading to a hemiacetal which further hydrolyzes to the aldehyde.

| Reactant | Reagents | Products | Reaction TypeThe chemical process that transforms reactants into products. |

|---|---|---|---|

| This compound | H2O, H+ (catalyst) | 3-Methylbutanal + 2 Ethanol | Acid-catalyzed Hydrolysis |

Transacetalization Reactions with Other Alcohols or Aldehydes

Transacetalization is a process where an existing acetal reacts with a different alcohol or diol under acidic conditions to form a new acetal. wikipedia.org This reaction is also an equilibrium process. For this compound, reaction with a different alcohol, such as methanol, in the presence of an acid catalyst would lead to the formation of mixed acetals (1-ethoxy-1-methoxy-3-methylbutane) and eventually the fully exchanged acetal (1,1-dimethoxy-3-methylbutane), with the concurrent release of ethanol.

Similarly, though less common, reaction with a different aldehyde can lead to the formation of a new acetal derived from the new aldehyde. The efficiency of these reactions depends on the relative concentrations of the reactants and the removal of one of the products to shift the equilibrium.

| Starting Acetal | Reagent Alcohol | Potential Products | Reaction TypeThe chemical process involving the exchange of an alcohol group in an acetal. |

|---|---|---|---|

| This compound | Methanol (excess), H+ | 1,1-Dimethoxy-3-methylbutane + Ethanol | Acid-catalyzed Transacetalization |

Role as a Protecting Group in Organic Synthesis

Acetalization is a common and crucial method for the protection of aldehydes and ketones in multi-step organic synthesis. acs.orgnih.gov The acetal group is stable to a wide range of reagents, particularly nucleophiles and bases, which would otherwise react with the carbonyl group of an aldehyde.

This compound can be viewed as the protected form of 3-methylbutanal (isovaleraldehyde). By converting the aldehyde to this acetal, the carbonyl functionality is masked, allowing chemical transformations to be carried out on other parts of the molecule. Once the desired reactions are complete, the aldehyde can be regenerated by acid-catalyzed hydrolysis, highlighting the reversible nature of acetal formation. acs.orgnih.gov The use of acetals as protecting groups is a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules with multiple functional groups. nih.gov

Biological and Biochemical Studies of 1,1 Diethoxy 3 Methylbutane

Interaction with Biochemical Pathways and Biomolecules

Direct research on the specific interactions of 1,1-diethoxy-3-methylbutane with biochemical pathways and biomolecules is not extensively documented in peer-reviewed literature. However, based on its chemical structure as an acetal (B89532), some potential interactions can be hypothesized, though they remain to be experimentally verified.

Enzymatic Interactions and Acetal Bond Formation

There is currently no specific information available in the scientific literature detailing the direct enzymatic interactions of this compound or the enzymatic formation of its acetal bond in biological systems. As an acetal, it is theorized that it could potentially act as a prodrug. In vitro studies suggest that under acidic conditions, such as those found in gastric fluid, it may undergo hydrolysis to yield isovaleraldehyde (B47997) and ethanol (B145695). Isovaleraldehyde could then potentially interact with biological molecules, such as the thiol groups in proteins like glutathione.

In a broader context, the formation of acetals in biological systems is a known biochemical transformation, often catalyzed by enzymes. For instance, the glycosidic bonds in carbohydrates are a form of acetal linkage. libretexts.org The formation of these bonds is an enzyme-mediated process that involves the activation of a hemiacetal, typically through phosphorylation, followed by a nucleophilic attack from an alcohol. libretexts.org However, whether a similar enzymatic pathway exists for the synthesis of this compound has not been investigated.

Cofactor Involvement in Metabolic Processes

Detailed studies on the metabolic pathways of this compound and the specific cofactors involved are not available. General metabolic pathways for xenobiotics often involve cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of compounds. nih.govoptibrium.com These enzymes typically require cofactors such as NADPH and molecular oxygen to carry out their catalytic functions. youtube.comyoutube.com While it is plausible that this compound could be a substrate for CYP enzymes, no specific studies have confirmed this or identified the particular isozymes and cofactors that would be involved in its metabolism. One source noted an indirect modulation of aldehyde dehydrogenase (ALDH) activity in hepatic cell lines, which could suggest a metabolic link, but this was not a direct study of the compound's metabolism.

Cellular Effects and Modulatory Activities

Scientific research into the specific cellular effects and modulatory activities of this compound is not present in the available literature.

Influence on Cell Signaling Pathways

There is no published research that investigates the influence of this compound on any cell signaling pathways.

Modulation of Gene Expression and Cellular Metabolism

There is no available data from scientific studies on how this compound may modulate gene expression or cellular metabolism.

Role in Natural Product Composition and Biosynthesis

The presence of this compound has been identified in at least one natural source. A database of phytochemicals lists Capsicum annuum (bell pepper) as a plant containing this compound. While the biosynthesis of related compounds like ethanol and acetaldehyde (B116499) in plants is understood to occur under anaerobic conditions, the specific biosynthetic pathway for this compound in Capsicum annuum or any other organism has not been elucidated. nih.gov The formation of acetals can occur through the acid-catalyzed reaction of an aldehyde with an alcohol, but whether this process is enzyme-mediated in the biosynthesis of this specific natural product is unknown. wikipedia.org

Contribution to Fermented Products

The formation of this compound is particularly significant in the context of alcoholic fermentation, where the precursor aldehyde, 3-methylbutanal (B7770604) (also known as isovaleraldehyde), and high concentrations of ethanol are present. This compound is a notable volatile constituent in a variety of distilled spirits and fermented beverages, often imparting characteristic fruity and malty notes.

In the diverse world of Chinese Baijiu, this compound is a recognized aroma compound, particularly in certain prominent types.

Soy Sauce-Aroma Type Baijiu: This compound has a significant impact on the aroma of soy sauce-aroma type Baijiu, contributing to its complex flavor profile. taylorfrancis.com

Interactive Data Table: this compound in Chinese Baijiu

| Baijiu Type | Role of this compound | Research Findings |

| Soy Sauce-Aroma Type | Significant aroma impact | Contributes to the complex flavor profile. taylorfrancis.com |

| Qingke Baijiu | Important flavor contributor and aging marker | Concentration increases significantly during aging. emnuvens.com.brguidechem.com |

| Wuliangye Baijiu | Key aroma compound | High flavor dilution (FD) value, contributing to fruity and floral notes. thegoodscentscompany.comrsdjournal.org |

Studies on the composition of Italian Grappa, a fragrant grape-based pomace brandy, have revealed the presence of this compound. In an analysis of nine different commercial grappas, this compound was detected in all samples, with concentrations ranging from 0.8 to 30.6 mg/L. nist.gov The latter concentration was noted as the highest detected in an alcoholic beverage at the time of the study. nist.gov The presence and concentration of this acetal can be one of the constituents that differentiate various grappa products. nist.gov

In Cognac wine distillates, this compound has been shown to have a significant organoleptic impact. mdpi.comsigmaaldrich.com Research has determined its olfactory-detection threshold to be 323 μg/L in a model solution. mdpi.comsigmaaldrich.com The concentration of this compound in Cognac wine distillates has been found to range from 461 to 3,337 μg/L, which is above its detection threshold, confirming its contribution to the aroma of Cognac. mdpi.comsigmaaldrich.com Its presence is attributed to a fruity-odor zone within the diethyl acetal family of compounds. mdpi.com

Interactive Data Table: Concentration and Olfactory Threshold of this compound in Cognac

| Parameter | Value | Reference |

| Concentration Range | 461 - 3,337 μg/L | mdpi.comsigmaaldrich.com |

| Olfactory Detection Threshold | 323 μg/L | mdpi.comsigmaaldrich.com |

Based on a review of available scientific literature concerning the volatile compounds in Cachaça, the Brazilian sugarcane spirit, there is no direct evidence to confirm the presence of this compound. While numerous studies have identified a wide array of other volatile compounds, including other acetals like 1,1-diethoxyethane, this compound has not been specifically reported as a constituent of Cachaça in the reviewed research. taylorfrancis.comemnuvens.com.brrsdjournal.org

Bioactivity and Pharmacological Relevance of this compound

Extensive literature reviews reveal a notable scarcity of research focused specifically on the bioactivity and pharmacological relevance of this compound. While the compound has been identified in some natural sources, its direct biological effects and potential therapeutic applications remain largely unexplored. The following sections summarize the available information and contextualize its potential pharmacological relevance based on related compounds.

Potential Role in Antimicrobial Activity

Direct studies on the antimicrobial properties of this compound are not available in the current scientific literature. However, the broader class of chemicals to which it belongs, acetals, has been investigated for antimicrobial applications.

Some research has explored the development of polymers containing acetal linkages that can release antimicrobial aldehydes under specific conditions. Additionally, certain N,O-acetals derived from 2-amino-1,4-naphthoquinone have demonstrated effects against methicillin-resistant Staphylococcus aureus (MRSA). It is important to emphasize that these findings pertain to structurally different acetal-containing molecules and not to this compound itself.

The compound has been identified as a volatile component in the root nodules of black gram (Vigna mungo), a plant recognized for its traditional medicinal uses. While various phytochemicals with antimicrobial and other bioactive properties are present in black gram, the specific contribution of this compound to these effects has not been elucidated.

Table 1: General Antimicrobial Activity of Select Acetal-Related Compounds (for contextual purposes only)

| Compound Class | Example Organism | Observed Effect |

| N,O-acetals | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial and antibiofilm effects |

| Acetal-containing polymers | Various clinically relevant pathogens | Sustained release of antimicrobial agents |

Note: This table provides a general overview of the bioactivity of related compound classes and does not represent data for this compound.

Applications and Industrial Relevance of 1,1 Diethoxy 3 Methylbutane

Role as a Chemical Intermediate in Organic Synthesis

1,1-Diethoxy-3-methylbutane serves as a valuable chemical intermediate in organic synthesis, largely owing to the presence of the acetal (B89532) functional group. cymitquimica.com Acetal groups are widely recognized as effective protecting groups for aldehydes. In complex multi-step syntheses, the aldehyde group of 3-methylbutanal (B7770604) (isovaleraldehyde) can be protected by converting it into this compound. This protection prevents the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The acetal is stable under a variety of reaction conditions but can be selectively and efficiently removed to regenerate the original aldehyde when needed. uchicago.edu

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Reactants | 3-Methylbutanal and Ethanol (B145695) | Formation of the acetal. | |

| Catalyst | Acid catalyst (e.g., Sulfuric acid, p-Toluenesulfonic acid) | To protonate the carbonyl oxygen and increase electrophilicity. | |

| Molar Ratio | Typically 1:2 (aldehyde to ethanol), with excess ethanol often used. | Ensures complete conversion and drives the reaction forward. | |

| Temperature | Room temperature (20–25°C) or reflux (approx. 78°C). | Minimizes side reactions or accelerates the reaction rate. | |

| Water Removal | Molecular sieves or azeotropic distillation. | Shifts equilibrium to favor acetal formation, increasing yield. |

Use in Flavor and Fragrance Industries

This compound is recognized as an important ingredient in the flavor and fragrance industries. thegoodscentscompany.comsigmaaldrich.com Its organoleptic profile is characterized by fruity and fatty notes. thegoodscentscompany.comguidechem.com More specific descriptors include chocolate, ethereal, and rum-like nuances, making it a versatile component for various formulations. sigmaaldrich.com

Perfumers and flavorists utilize this compound to impart these specific notes to create new and enhance existing fragrances and flavors. google.com Its application is found in a wide range of consumer products, including perfumes, personal care items, and various food products. The recommended usage level for isovaleraldehyde (B47997) diethyl acetal can be up to 3.0% in a fragrance concentrate. thegoodscentscompany.com The ongoing need in the industry for new chemical entities to create novel sensory experiences drives the use of compounds like this compound. google.com

Significance in Food and Beverage Science

In the realm of food and beverage science, this compound is of particular interest, especially in the context of alcoholic beverages. It serves as a flavor contributor, an indicator of aging, and a marker for quality assessment.

The presence of this compound significantly contributes to the flavor and aroma of various beverages. It imparts pleasant fruity notes, often described as apple and cherry, along with floral characteristics. Unlike acetals with lower molecular weights that may have pungent and unpleasant notes, higher molecular weight acetals like this compound provide a more desirable fruity and herbaceous aroma. researchgate.net

| Descriptor | Description | Reference |

|---|---|---|

| General Profile | Fruity, fatty | thegoodscentscompany.comguidechem.com |

| Specific Notes | Chocolate, fruity, ethereal, rum | sigmaaldrich.com |

| Beverage-Specific Notes | Fruity (apple, cherry), floral | |

| Olfactory Threshold | 323 µg/L (in 60:40 v/v water/ethanol) | researchgate.netacs.org |

This compound is a recognized marker for the aging process in certain alcoholic beverages, such as Chinese Baijiu. upm.edu.my Acetals are formed from the reaction of aldehydes with an excess of ethanol, a process that occurs over time during storage and maturation. researchgate.net The concentration of this compound has been observed to increase during the aging of spirits. For example, aged Chinese liquors can show two to three times higher concentrations (15–20 mg/L) compared to young samples.

This increase is attributed to the slow oxidation of fusel alcohols, such as 3-methylbutanol (one of the most abundant alcohols in spirits), to its corresponding aldehyde, 3-methylbutanal. researchgate.net This aldehyde then reacts with the abundant ethanol in the beverage to form the stable this compound. researchgate.net The correlation between the concentration of this acetal and the age of the beverage allows it to be used as a chemical indicator of the maturation period.

The concentration of this compound can also serve as a chemical marker for quality assessment and authenticity studies of alcoholic beverages. aua.gr A study on commercial grappas (an Italian grape marc spirit) found the compound present in all samples, with concentrations ranging from 0.8 to 30.6 mg/L. researchgate.net This wide variation, along with other volatile compounds, was useful in differentiating the products. researchgate.net

By applying statistical methods like principal component analysis to the chemical profiles of beverages, researchers can group or separate samples based on their composition. researchgate.net In the grappa study, this compound was one of the key constituents that allowed for the differentiation of the tested products, highlighting its potential in verifying product consistency and authenticity. researchgate.net The detection of specific volatile compounds, including acetals, is a growing area in the fight against counterfeit or adulterated alcoholic beverages, which pose a risk to both market integrity and consumer safety. mdpi.com

Potential as a Solvent in Chemical Processes

While primarily known for its role in synthesis and sensory applications, this compound also possesses properties that suggest its potential as a solvent in certain chemical processes. cymitquimica.com It is a colorless liquid at room temperature and is generally soluble in organic solvents. cymitquimica.comguidechem.com Its molecular structure, featuring a hydrophobic hydrocarbon chain and two polar ethoxy groups, gives it a degree of polarity. cymitquimica.com

This combination of a nonpolar backbone and polar functional groups allows it to dissolve a range of organic compounds, a key characteristic of an effective solvent. cymitquimica.com In the synthesis of this compound itself, excess ethanol often serves as both a reactant and a solvent. While extensive studies documenting its use as a standalone industrial solvent are not prevalent, its physical properties, such as a moderate boiling point (156°C), suggest it could be suitable for reactions requiring elevated temperatures without the need for high-pressure equipment. thegoodscentscompany.com

Future Industrial Prospects and Market Analysis

The future industrial prospects for this compound are intrinsically linked to the growth and evolution of the global flavors and fragrances market. This market is projected to expand significantly, with forecasts estimating it to reach approximately $43 billion by 2030, driven by rising disposable incomes, urbanization, and changing consumer preferences for novel sensory experiences in food, beverages, and personal care products. lucintel.com

A primary driver shaping the future of the aroma chemicals market is the strong and growing consumer demand for natural and sustainable products. marketsandmarkets.com There is a clear market shift towards clean-label ingredients, which is compelling manufacturers to invest in green chemistry and biotechnology for the production of aroma compounds. grandviewresearch.comstraitsresearch.com This trend presents a significant opportunity for the production of this compound through more sustainable routes, such as using bio-based raw materials (bio-ethanol) and energy-efficient continuous manufacturing processes with recyclable catalysts. Adopting such eco-friendly production methods will be crucial for maintaining market relevance. openpr.com

Technological advancements in chemical synthesis and process intensification are also poised to impact the market. straitsresearch.com Innovations like catalytic reactive distillation not only improve the efficiency and yield of acetal production but also reduce the environmental footprint of the manufacturing process. As industries continue to seek cost-effective and sustainable solutions, the adoption of such advanced manufacturing technologies will likely increase, potentially lowering production costs and expanding the application scope for acetals like this compound.

| Market Driver/Trend | Impact on this compound | Supporting Market Projections |

|---|---|---|

| Growth in Flavors & Fragrances Market | Increased demand for diverse and novel aroma compounds. | Market expected to reach an estimated $43 billion by 2030. lucintel.com |

| Consumer Demand for Natural & Sustainable Products | Drives innovation in green synthesis routes and use of bio-based feedstocks. | The natural segment held a 75% revenue share in the F&F market in 2024. grandviewresearch.com |

| Advancements in Production Technology | Improved efficiency, higher purity, and lower environmental impact through processes like reactive distillation. | Technological innovation is a key driver shaping the future of the acetal industry. openpr.com |

| Expansion in Emerging Economies | New market opportunities due to rising disposable incomes and urbanization. | Asia Pacific is the fastest-growing market for flavors and fragrances. marketsandmarkets.com |

Conclusion and Future Research Directions

Summary of Key Findings on 1,1-Diethoxy-3-methylbutane

This compound, also known as isovaleraldehyde (B47997) diethyl acetal (B89532), is an organic compound with the chemical formula C9H20O2. cymitquimica.comnist.gov It is structurally characterized by a 3-methylbutane backbone with two ethoxy groups attached to the first carbon atom. cymitquimica.com At room temperature, it exists as a clear, colorless liquid. cymitquimica.comguidechem.com The compound is recognized for its organoleptic properties, described as having a fruity, fatty, ethereal, and rum-like aroma. guidechem.comsigmaaldrich.com

The primary and well-established method for its synthesis is the acid-catalyzed acetalization reaction between 3-methylbutanal (B7770604) (isovaleraldehyde) and ethanol (B145695). This reaction is reversible and typically employs homogeneous acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to protonate the aldehyde's carbonyl group, thereby initiating the nucleophilic attack by ethanol. Key to optimizing the synthesis is the use of excess ethanol and the removal of water, a byproduct, to shift the reaction equilibrium towards the formation of the acetal product.

In terms of its occurrence and applications, this compound is utilized as a flavor and fragrance agent. sigmaaldrich.comthegoodscentscompany.com It has been identified as a volatile compound in various alcoholic beverages, including Muscat of Alexandria grape musts and different types of Baijiu, a Chinese liquor. mdpi.comnih.govnih.gov Its presence in these beverages suggests it contributes to their complex flavor and aroma profiles. Beyond its role in the food and beverage industry, it serves as an intermediate in organic synthesis and may be used as a solvent. cymitquimica.com

Below is a summary of its key chemical and physical properties.

| Property | Value |

| CAS Number | 3842-03-3 nist.gov |

| Molecular Formula | C9H20O2 nist.gov |

| Molecular Weight | 160.25 g/mol nist.gov |

| Appearance | Colorless liquid cymitquimica.comguidechem.com |

| Boiling Point | 156.0 °C at 760 mmHg thegoodscentscompany.com |

| Flash Point | 44.44 °C thegoodscentscompany.com |

| Specific Gravity | 0.832 to 0.838 @ 25 °C thegoodscentscompany.com |

| Solubility | Soluble in alcohol; water solubility of 407.1 mg/L @ 25 °C (estimated) thegoodscentscompany.com |

Unexplored Research Avenues and Challenges

Despite its established synthesis and application in the flavor industry, several research areas concerning this compound remain underexplored. A significant challenge lies in the development of more sustainable and environmentally friendly synthesis methods. The traditional reliance on strong, homogeneous mineral acids like sulfuric acid presents environmental and process-related drawbacks. Future research could focus on optimizing the use of heterogeneous acid catalysts, such as sulfonated resins or other solid acids. These catalysts offer advantages in terms of separation, reusability, and reduced environmental impact.

The precise contribution of this compound to the sensory profile of complex beverages like wine and spirits is another area ripe for investigation. While it has been identified as a component, its specific role—whether as a primary aroma contributor, a modulator of other flavors, or a precursor to other aroma-active compounds during aging—is not fully understood. mdpi.comnih.gov Advanced sensory analysis techniques could be employed to elucidate its impact.

Furthermore, the full range of its potential applications beyond the flavor industry has not been thoroughly investigated. Its properties as an acetal suggest potential utility as a protecting group in complex organic syntheses or as a specialized "green" solvent. Research into its reactivity, stability under various conditions, and solvency power for different classes of compounds is currently limited. The metabolic pathways and potential biological activity of this compound also represent a significant knowledge gap.

Interdisciplinary Research Opportunities involving this compound

The study of this compound presents numerous opportunities for interdisciplinary collaboration.

Food Chemistry and Microbiology: A synergistic approach combining analytical chemistry and microbiology could explore the formation of this compound during fermentation processes. Research could focus on identifying specific yeast or bacterial strains that produce this compound in significant quantities, and how fermentation conditions (temperature, pH, nutrient availability) influence its yield. This knowledge could be applied to guide the development of specific flavor profiles in fermented beverages. mdpi.commdpi.com

Chemical Engineering and Green Chemistry: There is a clear opportunity for collaboration between chemical engineers and green chemists to design and scale up sustainable production processes. This could involve the development of novel catalytic systems (e.g., enzymatic catalysts), the implementation of continuous flow reactors for improved efficiency and safety, and the optimization of separation and purification techniques to minimize waste and energy consumption.

Computational Chemistry and Sensory Science: The intersection of computational modeling and sensory science offers a promising avenue for research. Molecular docking studies could be used to predict the interaction of this compound with human olfactory receptors, providing insights into the structural basis of its characteristic aroma. uni.lu These computational predictions could then be validated through sensory panel evaluations, establishing a clearer link between molecular structure and perceived scent.

Materials Science: The physical properties of this compound, such as its moderate boiling point and solubility characteristics, suggest potential applications in materials science. cymitquimica.comthegoodscentscompany.com Collaborative research could investigate its use as a bio-based solvent for polymers, a component in the formulation of coatings or cleaning agents, or as a precursor for the synthesis of new functional materials.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-diethoxy-3-methylbutane, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via acid-catalyzed acetal formation between 3-methylbutanal (isovaleraldehyde) and ethanol. Sulfuric acid is a common catalyst. Key parameters include:

- Molar ratio : A 1:2 ratio of aldehyde to ethanol ensures complete conversion.

- Temperature : Room temperature (20–25°C) minimizes side reactions like aldol condensation.

- Reaction time : 4–6 hours under reflux (78°C) maximizes yield .

Q. How is this compound identified and quantified in complex matrices like alcoholic beverages?

- Analytical Workflow :

- Extraction : Liquid-liquid extraction with dichloromethane or solid-phase microextraction (SPME) for volatile compounds.

- Separation : Gas chromatography (GC) with a polar capillary column (e.g., DB-WAX).

- Detection : Mass spectrometry (MS) in selected ion monitoring (SIM) mode for m/z 103 (base peak) and 87 .

Q. What role does this compound play in flavor profiles of fermented beverages?

- Sensory Contribution : Imparts fruity (apple, cherry) and floral notes. In Chinese liquors (e.g., Yanghe Daqu), it correlates with aged samples, suggesting oxidative stability during storage .

- Case Study : Aged liquors show 2–3x higher concentrations (15–20 mg/L) than young samples, confirmed by GC-O (gas chromatography-olfactometry) .

Advanced Research Questions

Q. How does this compound interact with biomolecules in metabolic pathways?

- Mechanistic Insight : As an acetal, it may act as a prodrug or enzyme substrate. In vitro studies suggest hydrolysis by acidic conditions (e.g., gastric fluid) to release isovaleraldehyde, which interacts with thiol groups in proteins (e.g., glutathione) .

- Pathway Analysis : Indirect modulation of aldehyde dehydrogenase (ALDH) activity observed in hepatic cell lines. LC-MS/MS tracks metabolite adducts (e.g., Schiff bases) .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature?

- Stability Studies :

- pH Dependence : Stable at neutral pH (t½ > 30 days at pH 7), but rapid degradation in acidic (pH < 4, t½ = 2 hours) or alkaline (pH > 9, t½ = 6 hours) conditions.

- Thermal Stability : Decomposition above 100°C via retro-aldol reactions.

Q. How can computational modeling predict reaction pathways involving this compound?

- In Silico Tools :

- Density Functional Theory (DFT) : Calculates transition states for acid-catalyzed hydrolysis (activation energy ~25 kcal/mol).

- Molecular Dynamics (MD) : Simulates solvent effects (ethanol vs. water) on reaction kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。